REACTION_CXSMILES
|
[CH:1]1[CH:10]=[C:9]([S:11]([OH:14])(=[O:13])=[O:12])[C:8]2[C:3](=[CH:4][C:5]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:6][C:7]=2[NH2:15])[CH:2]=1.[OH-].[Na+:21]>O.C(O)C>[Na+:21].[Na+:21].[NH2:15][C:7]1[CH:6]=[C:5]([S:16]([O-:19])(=[O:18])=[O:17])[CH:4]=[C:3]2[C:8]=1[C:9]([S:11]([O-:14])(=[O:13])=[O:12])=[CH:10][CH:1]=[CH:2]2 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed on a steambath
|
Type
|
CUSTOM
|
Details
|
to yield a crystalline precipitate
|
Type
|
CUSTOM
|
Details
|
The solid is collected at room temperature
|
Type
|
WASH
|
Details
|
is washed with 75% aqueous ethyl alcohol, ethyl alcohol and ether
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo at 110° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Na+].NC=1C=C(C=C2C=CC=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |